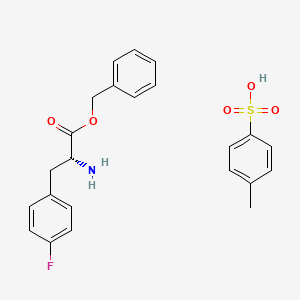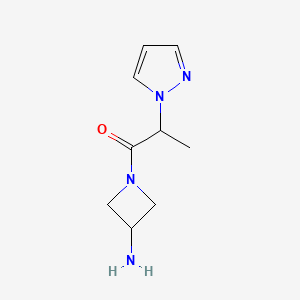
1-(3-aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one
Vue d'ensemble
Description
1-(3-Aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one, more commonly known as AAPP, is a heterocyclic compound that has been used in a wide range of scientific applications. AAPP is a versatile compound that can be used in a variety of fields, including medicinal chemistry, organic synthesis, and biochemistry. It has been used in various research projects to study its properties and potential applications.
Applications De Recherche Scientifique
Antimicrobial and Anticancer Agents
Research involving novel pyrazole derivatives, including structures akin to the compound of interest, indicates significant potential in developing antimicrobial and anticancer therapies. For instance, studies have synthesized novel compounds that have demonstrated higher anticancer activity than reference drugs in vitro, pointing to the promise of these molecules in therapeutic development. Such compounds, characterized by their pyrazole and pyrimidine moieties, have been evaluated for their antimicrobial efficacy as well, with many showing good to excellent activity against various microbial strains (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Biological Activities
The synthetic routes to access pyrazole derivatives have been extensively explored, leading to compounds with significant biological activities. One such example includes the generation of compounds through reactions involving chalcone derivatives, yielding products with considerable antimicrobial activity. These synthetic methodologies not only highlight the chemical versatility of these compounds but also their potential utility in addressing various biological targets (Sid, Ziani, Demmen-Debbih, Mokhtari, & Lamara, 2013).
Structural Diversity and Drug Development
The exploration of structurally diverse libraries through alkylation and ring closure reactions showcases the adaptability of pyrazole-related compounds in generating a wide array of derivatives. This structural versatility is crucial for the development of novel drug candidates, as it allows for the fine-tuning of molecular properties to meet specific pharmacological requirements. Such research underscores the compound's relevance in the ongoing search for new therapeutic agents with improved efficacy and safety profiles (Roman, 2013).
Propriétés
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-pyrazol-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-7(13-4-2-3-11-13)9(14)12-5-8(10)6-12/h2-4,7-8H,5-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMMBPYHMNRJQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)N)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-aminoazetidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(3-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1466528.png)

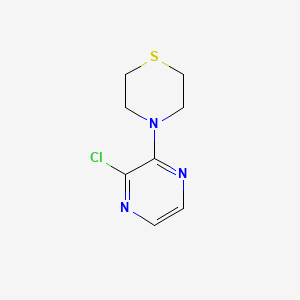


amine](/img/structure/B1466537.png)
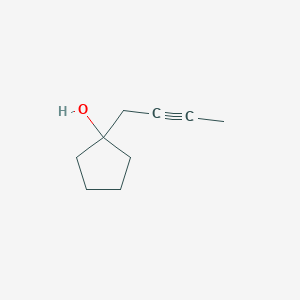
![2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466541.png)
![Methyl (2S,4S)-4-[(4-methoxybenzoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1466542.png)
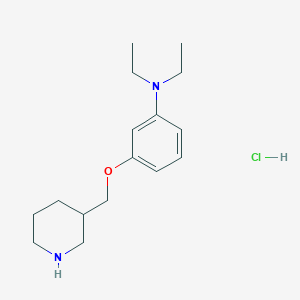
![2-Bromo-6-[2-(2-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466544.png)

